3-{6-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-oxohexyl}quinazoline-2,4(1H,3H)-dione
Description
The compound 3-{6-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-oxohexyl}quinazoline-2,4(1H,3H)-dione features a quinazoline-2,4(1H,3H)-dione core, a bicyclic structure with two ketone groups at positions 2 and 2. Attached to the quinazoline core is a 6-oxohexyl chain terminating in a piperazine ring substituted with a 1,3-benzodioxol-5-ylmethyl group. The benzodioxole moiety is a common pharmacophore in medicinal chemistry, often associated with enhanced lipophilicity and metabolic stability, while the piperazine group may contribute to solubility and receptor interaction via hydrogen bonding .
The synthesis of similar quinazoline-dione derivatives, such as 1-(arylmethyl)quinazoline-2,4(1H,3H)-diones, involves arylation and functionalization steps, as described in patent literature .
Properties
CAS No. |
896383-58-7 |
|---|---|
Molecular Formula |
C26H30N4O5 |
Molecular Weight |
478.549 |
IUPAC Name |
3-[6-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-oxohexyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C26H30N4O5/c31-24(8-2-1-5-11-30-25(32)20-6-3-4-7-21(20)27-26(30)33)29-14-12-28(13-15-29)17-19-9-10-22-23(16-19)35-18-34-22/h3-4,6-7,9-10,16H,1-2,5,8,11-15,17-18H2,(H,27,33) |
InChI Key |
XDHHRRFTXFMYLX-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)CCCCCN4C(=O)C5=CC=CC=C5NC4=O |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-{6-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-oxohexyl}quinazoline-2,4(1H,3H)-dione typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 1,3-benzodioxole with piperazine in the presence of a suitable catalyst.
Attachment of the Quinazoline Core: The quinazoline core is introduced through a nucleophilic substitution reaction, where the piperazine intermediate reacts with a quinazoline derivative.
Final Coupling and Oxidation: The final step involves coupling the intermediate with a hexyl chain and introducing the oxo group through an oxidation reaction.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using automated synthesis equipment and advanced purification techniques.
Chemical Reactions Analysis
3-{6-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-oxohexyl}quinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Hydrolysis: Hydrolysis reactions can break down the compound into smaller fragments, which can be useful for studying its structure and reactivity.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles.
Scientific Research Applications
3-{6-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-oxohexyl}quinazoline-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Chemical Biology: It is used in chemical biology to probe the function of specific proteins and enzymes.
Mechanism of Action
The mechanism of action of 3-{6-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-oxohexyl}quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit the activity of certain kinases, leading to changes in cell signaling and growth.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Core Structure Differences
- Quinazoline vs. Pyrimidine-diones (e.g., and ) are smaller, which may improve membrane permeability .
Substituent Analysis
- Benzodioxol vs. Dimethylphenoxy: The benzodioxol group in the target compound and ’s analog is associated with metabolic stability and CNS penetration, whereas the dimethylphenoxy group in ’s compound likely enhances anti-mycobacterial activity through hydrophobic interactions with bacterial enzymes .
- Piperazine vs.
Biological Activity
The compound 3-{6-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-oxohexyl}quinazoline-2,4(1H,3H)-dione is a novel quinazoline derivative that has garnered attention due to its potential pharmacological properties. This article discusses its biological activities, including anticancer effects, enzyme inhibition, and receptor interactions, supported by various studies and data.
Structural Formula
The compound's structure is characterized by the presence of a quinazoline core linked to a piperazine moiety and a benzodioxole group. This unique combination contributes to its biological activity.
Molecular Formula
The molecular formula is , with a molecular weight of 392.43 g/mol.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinazoline derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | A549 (Lung) | 0.009 | |
| Compound B | MCF7 (Breast) | 0.021 | |
| Compound C | HeLa (Cervical) | 0.026 |
These findings suggest that the compound may act as a dual inhibitor targeting specific kinases involved in cancer progression.
Enzyme Inhibition
The compound exhibits inhibitory activity against several enzymes. For example:
- c-Src Kinase : Known for its role in tumor growth and metastasis, the compound has shown low nanomolar inhibition of c-Src.
The proposed mechanism involves the interaction with specific targets within cancer cells, leading to apoptosis and inhibition of proliferation. The benzodioxole and piperazine components are believed to modulate signaling pathways crucial for cell survival.
Study on Antihypertensive Activity
A related study on quinazoline derivatives demonstrated their potential as antihypertensive agents through α1-adrenergic receptor blocking properties. The results indicated that compounds derived from similar structures could effectively lower blood pressure without significantly affecting heart rate:
| Compound | Dose (mg/kg) | Effectiveness (%) |
|---|---|---|
| Compound D | 50 | 65 |
| Compound E | 50 | 85 |
| Compound F | 50 | 57.74 |
This suggests that modifications in the quinazoline structure can lead to diverse biological activities beyond anticancer effects.
Research on Receptor Binding
Research has also focused on the binding affinity of this compound to various receptors. For instance, studies indicate that it may interact with dopamine receptors and exhibit agonistic activity similar to known treatments for Parkinson's disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
